molecular formula C19H24N4O3S2 B2478341 N-(2,3-dimethoxybenzyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide CAS No. 1029744-23-7

N-(2,3-dimethoxybenzyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide

Cat. No. B2478341
CAS RN: 1029744-23-7
M. Wt: 420.55
InChI Key: ZIGFCSSSZNBFFO-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxybenzyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide, also known as DT-13, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DT-13 belongs to the class of thiosemicarbazones, which are organic compounds that have been shown to possess various biological activities.

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxybenzyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide is not fully understood, but it has been suggested that it may act through multiple pathways. N-(2,3-dimethoxybenzyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide has been found to induce apoptosis (programmed cell death) in cancer cells by activating the caspase-dependent pathway. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation. N-(2,3-dimethoxybenzyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
N-(2,3-dimethoxybenzyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide has been found to have various biochemical and physiological effects. In cancer cells, N-(2,3-dimethoxybenzyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis (the formation of new blood vessels). In inflammation, N-(2,3-dimethoxybenzyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(2,3-dimethoxybenzyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide has also been found to enhance cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One advantage of N-(2,3-dimethoxybenzyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide is its potential therapeutic applications in various diseases. N-(2,3-dimethoxybenzyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide has been shown to possess anti-cancer, anti-inflammatory, and neuroprotective properties, making it a potential candidate for the treatment of these diseases. However, a limitation of N-(2,3-dimethoxybenzyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide is its lack of selectivity, meaning that it may also affect normal cells and tissues. Additionally, N-(2,3-dimethoxybenzyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for the study of N-(2,3-dimethoxybenzyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to improve its selectivity and reduce its toxicity. Additionally, the development of N-(2,3-dimethoxybenzyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide analogs with improved properties may lead to the discovery of more potent and selective compounds. Finally, the study of the mechanism of action of N-(2,3-dimethoxybenzyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide may provide insight into the development of new drugs for the treatment of various diseases.

Synthesis Methods

N-(2,3-dimethoxybenzyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide can be synthesized through a multi-step process that involves the reaction of 2,3-dimethoxybenzaldehyde with thiosemicarbazide to form the intermediate product, which is then reacted with 3-thiomorpholinopyrazine-2-carbonyl chloride to yield N-(2,3-dimethoxybenzyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide.

Scientific Research Applications

N-(2,3-dimethoxybenzyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(2,3-dimethoxybenzyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide has been shown to inhibit the growth of various cancer cells, including breast, lung, and liver cancer cells. N-(2,3-dimethoxybenzyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, N-(2,3-dimethoxybenzyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide has been studied for its neuroprotective effects, suggesting its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2-(3-thiomorpholin-4-ylpyrazin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S2/c1-25-15-5-3-4-14(17(15)26-2)12-22-16(24)13-28-19-18(20-6-7-21-19)23-8-10-27-11-9-23/h3-7H,8-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGFCSSSZNBFFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNC(=O)CSC2=NC=CN=C2N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethoxybenzyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide

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